molecular formula C17H38ClNO2 B8643160 Propylene glycol lauryldimonium chloride CAS No. 103947-09-7

Propylene glycol lauryldimonium chloride

Cat. No.: B8643160
CAS No.: 103947-09-7
M. Wt: 323.9 g/mol
InChI Key: AMNOZRPMLUGELC-UHFFFAOYSA-M
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Description

Propylene glycol lauryldimonium chloride (PGLC) is a quaternary ammonium compound (quat) commonly used in cosmetic and personal care formulations as a cationic surfactant and conditioning agent. Its structure consists of a lauryl (C12) alkyl chain, a propylene glycol moiety, and a positively charged nitrogen center bonded to two methyl groups. This molecular configuration imparts both hydrophilic (propylene glycol) and lipophilic (lauryl chain) properties, making it effective in reducing static friction, improving wet combing, and enhancing hair softness in rinse-off products like shampoos and conditioners .

PGLC’s efficacy stems from its ability to adsorb onto negatively charged surfaces (e.g., hair or skin), forming a protective film that retains moisture and reduces irritation. Unlike harsher quats, its propylene glycol component may contribute to milder sensory profiles, aligning with trends toward gentler formulations in cosmetics.

Properties

CAS No.

103947-09-7

Molecular Formula

C17H38ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

2,3-dihydroxypropyl-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C17H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(20)16-19;/h17,19-20H,4-16H2,1-3H3;1H/q+1;/p-1

InChI Key

AMNOZRPMLUGELC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(CO)O.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares PGLC with structurally analogous quaternary ammonium compounds, emphasizing key differences in alkyl chain length, solubility, and applications.

Compound Molecular Formula Alkyl Chain Length Primary Applications Solubility
Propylene glycol lauryldimonium chloride C₁₈H₃₈ClNO C12 (lauryl) Hair conditioners, skincare Water-soluble
Tripropylammonium chloride C₉H₂₁N·ClH C3 (propyl) Laboratory reagent, phase transfer Polar solvents
Cetrimonium chloride C₁₉H₄₂ClN C16 (cetyl) Antimicrobials, hair products Partially soluble
Behentrimonium chloride C₂₅H₅₄ClN C22 (behenyl) Deep conditioning treatments Low water solubility

Key Observations :

  • Chain Length and Functionality : PGLC’s C12 chain balances conditioning efficacy with moderate solubility, whereas tripropylammonium chloride (C3) lacks sufficient lipophilicity for cosmetic use and is primarily employed in chemical synthesis . Cetrimonium (C16) and behentrimonium (C22) chlorides exhibit stronger binding to keratin but may cause buildup or irritation with prolonged use.
  • Solubility : PGLC’s water solubility facilitates formulation in rinse-off products, contrasting with behentrimonium chloride, which requires solubilizers for even distribution.
  • Safety : PGLC’s propylene glycol component may reduce irritation compared to cetrimonium chloride, which is associated with higher ocular and dermal toxicity at elevated concentrations.
Performance in Formulations
  • Conditioning Efficiency : In hair care, PGLC outperforms tripropylammonium chloride due to its longer alkyl chain, which enhances hydrophobic interactions with hair fibers. However, behentrimonium chloride provides superior long-term conditioning for damaged hair due to its ultra-long C22 chain.
  • Antimicrobial Activity : Unlike cetrimonium chloride, PGLC lacks significant antimicrobial properties, limiting its use in preservative systems. This aligns with its primary role as a mild conditioning agent.
Regulatory and Environmental Considerations

PGLC is generally recognized as safe in cosmetics at concentrations up to 2.5% (EU Cosmetics Regulation). Environmental impact assessments suggest PGLC’s moderate biodegradability, whereas longer-chain quats like behentrimonium chloride persist in aquatic systems.

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